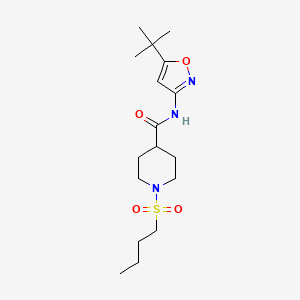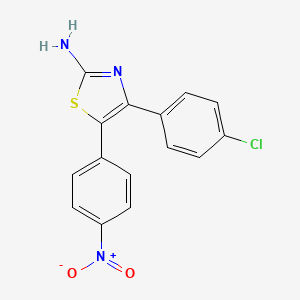![molecular formula C24H24N2O B5513319 2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . The reaction of phosgene with four equivalents of imidazole under anhydrous conditions can be used to prepare carbonyldiimidazole (CDI), which is often used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, which is known to be reactive. The carbon in the carbonyl group is electrophilic, making it a good target for attack by nucleophiles . The presence of the piperidine and pyridine rings could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the piperidine and pyridine rings, the carbonyl group, and any other functional groups in the molecule .Wissenschaftliche Forschungsanwendungen
Organometallic Complexes and Synthesis
The synthesis of organometallic complexes involving similar structures to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" has been explored for various applications, including catalysis and material sciences. For instance, the high-yield synthesis of a C∧N∧C tridentate platinum complex utilizing 2,6-diphenylpyridine demonstrates the potential of such compounds in forming complexes with unique ligand arrangements (Cave et al., 1999). This process involves metalation by potassium tetrachloroplatinate in acetic acid, highlighting the versatile reactivity of diphenylpyridine derivatives in organometallic chemistry.
Crystal Structure Analysis
The structural characterization of compounds closely related to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" offers insights into their conformation and potential interactions in solid-state applications. Studies such as those on the crystal structures of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its derivatives provide valuable information on the molecular geometry and intermolecular interactions, which are crucial for designing materials with specific properties (Raghuvarman et al., 2014).
Catalysis and Chemical Transformations
The reactivity and catalytic applications of diphenylpiperidine derivatives are also of significant interest. For instance, the selective hydrogenation and dehydrocyclization of 3-methyl-4-benzyl-2,6-diphenylpyridine demonstrate the utility of such compounds in facilitating chemical transformations (Prostakov et al., 1982). This research underscores the potential of diphenylpiperidine derivatives in developing new catalytic methods.
Photophysical Properties and Solar Cell Applications
Compounds with structures similar to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" have been investigated for their photophysical properties and potential applications in solar cells. Research on copper(I)-based dye-sensitized solar cells using sterically demanding anchoring ligands, including diphenylpyridine derivatives, highlights the importance of molecular design in optimizing the performance of photovoltaic devices (Brauchli et al., 2015).
Heterobimetallic Complexes and Syngas Conversion
The exploration of heterobimetallic complexes involving diphenylpyridine derivatives, such as those containing rhenium and zinc, sheds light on the potential of these compounds in catalyzing syngas conversion processes. Research in this area demonstrates the role of such complexes in facilitating transformations relevant to energy and chemical synthesis (West et al., 2011).
Zukünftige Richtungen
Compounds with structures similar to “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine” are of interest in the field of drug discovery . Future research could involve the synthesis of similar compounds and the investigation of their biological activity. This could lead to the development of new drugs with improved efficacy or safety profiles .
Eigenschaften
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-19-10-8-15-22(25-19)23(27)26-17-9-16-24(18-26,20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-8,10-15H,9,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFNVYTYIELPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

